2-chloro-N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide
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Overview
Description
2-CHLORO-N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a chlorinated benzene ring, a sulfonamide group, and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrimidine Moiety: The pyrimidine ring is synthesized by reacting ethylamine with 2,6-dichloropyrimidine under controlled conditions.
Amination Reaction: The resulting pyrimidine derivative is then subjected to an amination reaction with 4-aminobenzenesulfonamide to form the intermediate compound.
Chlorination: The final step involves the chlorination of the benzene ring using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial production often employs continuous flow reactors and automated systems to maintain precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzene ring.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives.
Oxidation: Products include sulfonic acids or sulfonate esters.
Reduction: Products include amines or reduced sulfonamide derivatives.
Scientific Research Applications
2-CHLORO-N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- **N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- **N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
2-CHLORO-N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile reactivity and potential interactions with various biological targets, making it a valuable compound in research and development.
Properties
Molecular Formula |
C19H20ClN5O2S |
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Molecular Weight |
417.9 g/mol |
IUPAC Name |
2-chloro-N-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C19H20ClN5O2S/c1-3-21-19-22-13(2)12-18(24-19)23-14-8-10-15(11-9-14)25-28(26,27)17-7-5-4-6-16(17)20/h4-12,25H,3H2,1-2H3,(H2,21,22,23,24) |
InChI Key |
HSRWBNUAWJEXHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl)C |
Origin of Product |
United States |
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